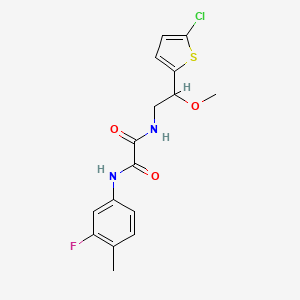

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

CAS No.: 2034410-07-4

Cat. No.: VC4164396

Molecular Formula: C16H16ClFN2O3S

Molecular Weight: 370.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034410-07-4 |

|---|---|

| Molecular Formula | C16H16ClFN2O3S |

| Molecular Weight | 370.82 |

| IUPAC Name | N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |

| Standard InChI | InChI=1S/C16H16ClFN2O3S/c1-9-3-4-10(7-11(9)18)20-16(22)15(21)19-8-12(23-2)13-5-6-14(17)24-13/h3-7,12H,8H2,1-2H3,(H,19,21)(H,20,22) |

| Standard InChI Key | SBZIPGQBRQNYCT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC)F |

Introduction

Overview of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic compound classified as an oxalamide, characterized by its dual amide functional groups linked through an oxalate moiety. This compound is notable for its potential biological activities and therapeutic applications, particularly in the field of medicinal chemistry.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Oxalamide, Thiophene, Fluorophenyl |

| Solubility | Soluble in organic solvents like DMF and DCM |

| Melting Point | Not specified in available literature |

Synthesis

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves several key steps:

-

Formation of Thiophene Derivative: Starting from commercially available thiophene derivatives.

-

Amide Bond Formation: Utilizing coupling reagents such as triethylamine to facilitate the formation of the amide bonds between the thiophene derivative and the phenyl group.

-

Final Product Isolation: The product is purified through crystallization or chromatography.

Biological Activity and Applications

Research indicates that oxalamides like N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exhibit various biological activities, including:

-

Anticancer Potential: Preliminary studies suggest that this compound may interact with specific biological targets, potentially inhibiting tumor growth.

-

Anti-inflammatory Properties: Oxalamides are often explored for their ability to modulate inflammatory pathways.

Mechanism of Action

The mechanism by which N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects is hypothesized to involve:

-

Enzyme Interaction: Binding to specific enzymes or receptors that play a role in cancer progression or inflammatory responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume